molecular formula C34H32O12 B2653738 [S-(R*,R*)]-8,9-bis[2-(acetyloxy)propyl]-5,12-dihydroxy-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione CAS No. 62574-06-5

[S-(R*,R*)]-8,9-bis[2-(acetyloxy)propyl]-5,12-dihydroxy-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione

Cat. No.: B2653738
CAS No.: 62574-06-5
M. Wt: 632.618
InChI Key: GTFWYYPSJLXAFO-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diacetylcercosporin is a perylenequinone produced by Cercospora and Septoria that has diverse biological activities. It inhibits the growth of P. falciparum strains that are sensitive and resistant to chloroquine ( IC50s = 2.75 and 1.94 μM for D6 and W2 clones, respectively) and L. donovani parasites (IC50 = 3.1 μM) in vitro. Diacetylcercosporin exhibits cytotoxicity against SK-MEL, KB, BT549, and SK-OV-3 human cancer cell lines (IC50s = 4.8-8.7 μM). It is also a phytotoxin that inhibits the growth of lettuce and bentgrass at a concentration of 1.62 mM

Properties

IUPAC Name

[(2S)-1-[21-[(2S)-2-acetyloxypropyl]-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O12/c1-12(44-14(3)34)7-16-22-23-17(8-13(2)45-15(4)35)33(41-6)31(39)25-19(37)10-21-27(29(23)25)26-20(42-11-43-21)9-18(36)24(28(22)26)30(38)32(16)40-5/h9-10,12-13,38-39H,7-8,11H2,1-6H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHGSMOYNPGRFL-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)C[C@H](C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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